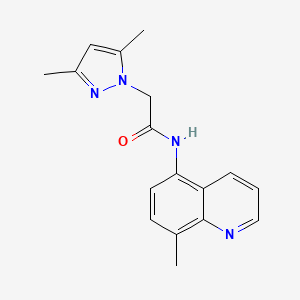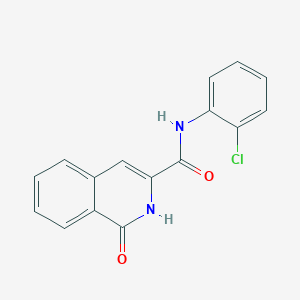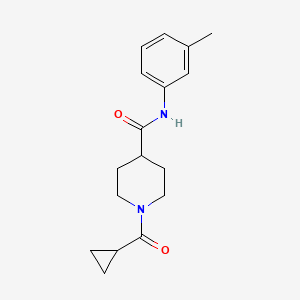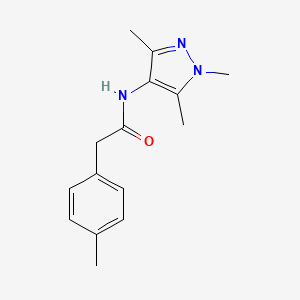
2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone, also known as BPE, is a chemical compound that has been extensively studied for its potential use in scientific research. BPE is a synthetic compound that has a pyrrolidine ring and a benzoxazole ring, which gives it unique properties that have been shown to be useful in a variety of research applications.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone is not fully understood, but it is believed to interact with proteins in a specific way that allows it to be used as a tool for studying protein-protein interactions and protein folding.
Biochemical and Physiological Effects:
2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone has been shown to have a variety of biochemical and physiological effects, including the ability to induce changes in protein conformation and stability, and the ability to modulate protein-protein interactions in a variety of systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone in lab experiments is its ability to selectively interact with specific proteins, allowing researchers to study the role of these proteins in disease and other biological processes. However, one of the limitations of 2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone is its relatively low solubility in water, which can make it difficult to work with in certain experimental systems.
Orientations Futures
There are a number of potential future directions for research on 2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone, including the development of new synthesis methods that improve its solubility and other properties, the identification of new applications for 2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone in drug discovery and other areas, and the use of 2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone in combination with other compounds to study complex biological systems.
Méthodes De Synthèse
2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone can be synthesized using a variety of methods, including the reaction of 2-aminobenzoxazole with 1-pyrrolidin-1-yl-ethanone in the presence of a catalyst. The resulting product can be purified using standard methods such as column chromatography.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a tool for studying the role of protein folding in disease, and as a modulator of protein-protein interactions in drug discovery.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-12(16-7-3-4-8-16)9-14-13-15-10-5-1-2-6-11(10)18-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMHHWAYIVCOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-2-ylamino)-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)

![1-[(4-Fluorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7472771.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)






